N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of pyrimidine, indole, and benzamide moieties
Preparation Methods
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
4-(1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound also features a pyrimidine and indole moiety but has different substituents that confer unique properties.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another compound with a pyrimidine ring, used as a corrosion inhibitor.
Properties
Molecular Formula |
C27H30N6O4 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H30N6O4/c1-16-12-17(2)31-27(30-16)33-26(28-11-10-18-15-29-21-9-7-6-8-20(18)21)32-25(34)19-13-22(35-3)24(37-5)23(14-19)36-4/h6-9,12-15,29H,10-11H2,1-5H3,(H2,28,30,31,32,33,34) |
InChI Key |
ZSIRMWIMSLKOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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